N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines
Preparation Methods
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide typically involves multi-step organic synthesis. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the phenyl and phenoxyacetamide groups. Common synthetic routes involve the use of reagents such as hydrazine, phenylhydrazine, and various acylating agents under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxyacetamide groups using reagents like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide: This compound also exhibits kinase inhibitory activity but may differ in its selectivity and potency.
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Another derivative with potential anticancer properties, differing in its chemical structure and possibly its pharmacokinetic profile.
The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-21-12-11-19-23-18(13-25(19)24-21)15-7-9-16(10-8-15)22-20(26)14-28-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASHFVHWBJZHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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